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Compound of Interest

Compound Name: Formaldoxime

Cat. No.: B1209246

Spectroscopic Data of Formaldoxime: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of
formaldoxime (CH2NOH), the simplest oxime. The information presented herein is intended to
serve as a valuable resource for researchers and professionals engaged in chemical synthesis,
structural elucidation, and drug development. This document details the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of
formaldoxime, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of
formaldoxime in solution. Both *H and 3C NMR provide critical information about the chemical
environment of the hydrogen and carbon atoms, respectively.

Data Presentation

Table 1: *H NMR Spectroscopic Data for Formaldoxime
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. . Coupling
Chemical Shift L .
Solvent Multiplicity Constant (J) Assignment
(3) [ppm]
[Hz]
H-C=N (one
CDClIs 6.48 Doublet 8.5
proton)
H-C=N (other
CDCls 7.05 Doublet 8.5
proton)
CDCls 8.2-9.6 Broad Singlet - N-OH
Data not
DMSO-de - - -
available
Table 2: 13C NMR Spectroscopic Data for Formaldoxime
Solvent Chemical Shift (6) [ppm] Assignment
CDCls 138.8 C=N
DMSO-ds Data not available

Note: The NMR data presented is based on available literature. Comprehensive datasets in
various solvents are limited.

Experimental Protocol: NMR Spectroscopy
Sample Preparation:
 Dissolution: Dissolve approximately 5-10 mg of purified formaldoxime (or its stable trimer,

which will monomerize in solution) in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-de) in a clean, dry NMR tube.

o Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be
used to aid dissolution. The solution should be clear and free of particulate matter.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
referencing chemical shifts (O ppm).
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Data Acquisition:
e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a
sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering
the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

e 13C NMR: Acquire a proton-decoupled 13C spectrum. Due to the low natural abundance of
13C, a larger number of scans and a higher sample concentration may be required compared
to *H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in
formaldoxime by measuring the absorption of infrared radiation, which induces molecular

vibrations.

Data Presentation

Table 3: IR Vibrational Frequencies and Assignments for Formaldoxime[1][2]
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Assignment (Vibrational

Frequency (cm~?) Intensity Mode)

3650 Strong v(O-H) stretch

3110 Medium v(C-H) asymmetric stretch
2973 Medium v(C-H) symmetric stretch
1639 Strong v(C=N) stretch

1450 Medium 0(CH2) scissoring

1319 Strong 0(0O-H) in-plane bend
1166 Medium p(CH2) rock

953 Strong w(CH2) wag

893 Strong V(N-O) stretch

530 Weak O(CNO) deformation

400 Weak T(OH) torsion

Note: v = stretching, & = bending (in-plane), p = rocking (in-plane), w = wagging (out-of-plane),
T = torsion (out-of-plane). Intensities are approximate.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

Formaldoxime is often handled as its solid, cyclic trimer. The KBr pellet method is a common
technique for obtaining the IR spectrum of solid samples.

Sample Preparation:

e Grinding: In a dry agate mortar, thoroughly grind 1-2 mg of the formaldoxime trimer with
approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The
mixture should be a fine, homogeneous powder.
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» Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10
tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

e Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a
background spectrum to subtract atmospheric and instrumental interferences.

o Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the
spectrometer's beam path. Acquire the sample spectrum over the desired range (e.g., 4000-
400 cm™1),

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
For formaldoxime, the primary absorption is expected to arise from the n —» m* and m - 1t*
transitions associated with the C=N chromophore.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for Formaldoxime

Molar Absorptivity .
Solvent Amax (nm) Transition
(€) [L-mol~*-cm™]

Ethanol Data not available Data not available n- T

Ethanol Data not available Data not available - T

Note: Specific experimental Amax and molar absorptivity values for formaldoxime are not
readily available in the surveyed literature. For simple oximes, the n — Tt transition is typically
observed in the 220-230 nm region.*

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:
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» Solvent Selection: Choose a UV-transparent solvent in which formaldoxime is soluble (e.g.,
ethanol, methanol, water). The solvent should not absorb significantly in the wavelength
range of interest.

o Solution Preparation: Prepare a dilute solution of formaldoxime in the chosen solvent. The
concentration should be adjusted to yield an absorbance reading in the optimal range of the
spectrophotometer (typically 0.1 to 1.0). A stock solution can be prepared and then serially
diluted.

Data Acquisition:

o Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline
spectrum. This will be subtracted from the sample spectrum.

o Sample Measurement: Rinse and fill the cuvette with the formaldoxime solution. Place the
cuvette in the spectrophotometer and record the absorption spectrum over the desired
wavelength range (e.g., 200-400 nm).

o Data Analysis: Identify the wavelength of maximum absorbance (Amax) and, if the
concentration is known, calculate the molar absorptivity (g) using the Beer-Lambert law (A =
ecl).

Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of a chemical compound like formaldoxime.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data of formaldoxime including NMR, IR,
and UV-Vis.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209246#spectroscopic-data-of-formaldoxime-
including-nmr-ir-and-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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